molecular formula C28H30N4O4S B11361109 N-(2,4-dimethylphenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11361109
M. Wt: 518.6 g/mol
InChI Key: FCTIGMJNADPIOG-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a furan ring, and multiple aromatic substituents.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C28H30N4O4S/c1-5-21-9-11-22(12-10-21)17-32(18-23-7-6-14-36-23)25-16-29-28(37(4,34)35)31-26(25)27(33)30-24-13-8-19(2)15-20(24)3/h6-16H,5,17-18H2,1-4H3,(H,30,33)

InChI Key

FCTIGMJNADPIOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)NC4=C(C=C(C=C4)C)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and aromatic substituents. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Aromatic Substituents: This step involves the use of Suzuki or Heck coupling reactions to attach the aromatic groups to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-DIMETHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • **N-(2,4-DIMETHYLPHENYL)-5-{[(4-ISOPROPYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-5-{[(4-ETHYLPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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